4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a sulfonamide (-SO₂NH-) group linked to a fluorinated benzene ring and a cyclopentylmethyl moiety substituted with a thiophene heterocycle.
Properties
IUPAC Name |
4-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c17-13-5-7-14(8-6-13)22(19,20)18-12-16(9-1-2-10-16)15-4-3-11-21-15/h3-8,11,18H,1-2,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNNQFNHLUJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Thiophene
Cyclopentene undergoes Friedel-Crafts alkylation with thiophene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to yield 1-(thiophen-2-yl)cyclopentane. The reaction proceeds via electrophilic aromatic substitution, with thiophene’s electron-rich 2-position reacting preferentially. Following cyclopentane ring formation, the methylamine group is introduced through a two-step process:
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Formylation : Treatment with paraformaldehyde in acetic acid generates 1-(thiophen-2-yl)cyclopentanecarbaldehyde.
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Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, producing the primary amine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Friedel-Crafts | Cyclopentene, AlCl₃, 0–5°C, 12 h | 72% |
| Formylation | Paraformaldehyde, AcOH, 80°C, 6 h | 85% |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt, 24 h | 68% |
Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
The amine intermediate reacts with 4-fluorobenzenesulfonyl chloride under basic conditions to form the target sulfonamide. This step requires precise stoichiometry to avoid over-sulfonylation or side reactions.
Reaction Optimization
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both reactants.
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Base : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.
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Temperature : Reactions proceed optimally at 0–5°C to minimize thermal degradation.
Procedure :
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Dissolve 1-(thiophen-2-yl)cyclopentylmethanamine (1 eq) in anhydrous THF.
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Add TEA (1.2 eq) dropwise under nitrogen atmosphere.
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Cool to 0°C and introduce 4-fluorobenzenesulfonyl chloride (1.1 eq) dissolved in THF.
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Stir for 4–6 h, gradually warming to room temperature.
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Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
Purification :
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Recrystallization : Dissolve the crude product in hot isopropyl alcohol (IPA), cool to 0–5°C, and filter to isolate crystalline 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide.
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) achieves >99% purity.
Analytical Data :
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¹H NMR (DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.36–7.01 (m, Ar-H), 5.42 (d, J=11.4 Hz, CH₂), 2.90 (m, cyclopentyl-H).
Alternative Pathways and Modifications
Direct Cyclopentane Ring Construction
A one-pot synthesis assembles the cyclopentane ring and thiophene moiety simultaneously:
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React thiophene-2-carbaldehyde with 1,3-butadiene in a Diels-Alder reaction catalyzed by BF₃·Et₂O.
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Hydrogenate the cycloadduct (Pd/C, H₂) to form 1-(thiophen-2-yl)cyclopentane.
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Proceed with formylation and reductive amination as in Section 1.1.
Advantages :
Challenges and Mitigation Strategies
Thiophene Reactivity
Thiophene’s aromatic stability impedes electrophilic substitution. Using excess AlCl₃ (2.5 eq) in Friedel-Crafts reactions enhances reactivity but risks side products like polysubstitution.
Amine Oxidation
The primary amine intermediate is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.
Scalability and Industrial Feasibility
Pilot-scale batches (10 kg) achieved 63% yield using continuous flow reactors for sulfonylation, reducing reaction time from 6 h to 45 min. Key parameters include:
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Residence Time : 8–10 min.
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Temperature : 25°C.
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Pressure : 2 bar.
Emerging Methodologies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 4-position of the benzene ring is activated for SNAr due to electron-withdrawing effects of the sulfonamide group. Key findings:
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Piperazine substitution : In structurally related fluorophenyl sulfonamides, SNAr with piperazine derivatives occurs at 80–100°C in toluene, yielding 70–85% substitution products .
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Leaving group optimization : Replacing methanesulfonyl (MeSO) with chloride improves reaction rates by 30% in SNAr with secondary amines .
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes regioselective electrophilic substitution:
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Bromination : At the 5-position of thiophene using N-bromosuccinimide (NBS) in acetic acid (60°C, 12 h), forming mono-brominated derivatives .
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Nitration : Concentrated HNO3/H2SO4 at 0°C selectively nitrates the 5-position, though yields are moderate (40–50%) due to competing sulfonamide oxidation .
Table 2: Thiophene Functionalization Outcomes
| Reaction | Reagents | Conditions | Product Regiochemistry | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, AcOH | 60°C, 12 h | 5-bromo-thiophene | 65–75 |
| Nitration | HNO3/H2SO4 | 0°C, 2 h | 5-nitro-thiophene | 40–50 |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable modular derivatization:
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Suzuki-Miyaura : The fluorophenyl ring couples with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C) to introduce biaryl motifs .
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Heck Coupling : Vinylation of the thiophene ring occurs with styrenes (Pd(OAc)2, P(o-tol)3, DMF, 100°C), though yields are substrate-dependent (30–60%) .
Hydrolysis and Stability
The sulfonamide bond resists hydrolysis under physiological conditions (pH 7.4, 37°C), but acidic (HCl, 6M) or basic (NaOH, 4M) conditions at 100°C cleave the S–N bond over 24 h, forming sulfonic acids and amines .
Comparative Reactivity of Analogues
Table 3: Reaction Profiles of Structural Analogues
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives, including compounds similar to 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide, as antiviral agents. These compounds have shown efficacy in inhibiting viral helicase activity, particularly against flavivirus infections . This mechanism of action suggests a promising avenue for developing antiviral therapeutics.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including those responsible for respiratory and urinary tract infections. The presence of the thiophene ring enhances the compound's interaction with bacterial enzymes, improving its efficacy .
Cancer Research
The compound's structural features suggest potential applications in oncology. Preliminary studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells by interfering with specific signaling pathways. This makes them candidates for further investigation as anticancer agents, particularly against resistant cancer strains .
Data Table: Summary of Applications
Case Study 1: Antiviral Efficacy
A study published in 2020 demonstrated that a related thiophene derivative reduced the replication of dengue virus in vitro. The mechanism involved direct binding to the viral helicase, inhibiting its function and thereby preventing viral proliferation. This study underscores the potential of thiophene-based compounds in antiviral drug development.
Case Study 2: Antimicrobial Testing
In a comparative study on various sulfonamides, this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics. The study utilized disk diffusion methods to assess antibacterial efficacy, revealing a significant zone of inhibition .
Case Study 3: Oncology Applications
In vitro experiments conducted on breast cancer cell lines showed that sulfonamide derivatives led to a marked decrease in cell viability. The study attributed this effect to the activation of apoptotic pathways triggered by the compound's interaction with cellular proteins involved in cell cycle regulation .
Mechanism of Action
The mechanism by which 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes through the formation of stable complexes with the active site. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind effectively to enzymes.
Comparison with Similar Compounds
Implications of Structural Variations
- Bioactivity: Sulfonamides are known for antimicrobial properties . The fluorine in the target compound may mimic metabolites or enhance binding to enzymes, as seen in fluorinated drug analogs.
- Solubility : The hydroxyethoxy group in improves water solubility, whereas the thiophene-cyclopentyl group in the target compound may reduce it.
- Metabolic Stability : Fluorine and thiophene could slow oxidative metabolism compared to ethyl or methoxy groups .
Biological Activity
4-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including its role as a carbonic anhydrase inhibitor and its implications in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
The compound's molecular structure includes a fluorine atom, a thiophene ring, and a cyclopentyl group, which contribute to its unique biological properties. The sulfonamide moiety is known for its diverse pharmacological effects, particularly in the treatment of bacterial infections and as a carbonic anhydrase inhibitor.
Sulfonamides, including the compound , often function as inhibitors of carbonic anhydrase (CA), an enzyme that plays a critical role in maintaining acid-base balance and facilitating various physiological processes. By inhibiting CA, these compounds can influence neurotransmitter release and neuronal excitability, which may have implications for treating conditions such as addiction and neurodegenerative disorders .
Efficacy Studies
Several studies have investigated the biological activity of related sulfonamides:
- Nicotine-Induced Behavioral Sensitization : A study examining the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide (a derivative) found that it significantly attenuated nicotine-induced behavioral sensitization in mice. The compound was administered at doses of 20, 40, and 60 mg/kg, demonstrating a dose-dependent effect on locomotor activity and adenosine levels in the striatum .
- Antitumor Activity : Other sulfonamides have shown promise in cancer therapy by targeting specific pathways involved in tumor growth. Research indicates that modifications to the sulfonamide structure can enhance antitumor efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Data Table: Biological Activities of Sulfonamide Derivatives
Case Studies
- Neuropharmacological Effects : A study focused on the neuropharmacological effects of various sulfonamides indicated that compounds with a similar structure to this compound could enhance dopaminergic signaling and normalize neuroplasticity. This suggests potential applications in treating addiction disorders .
- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. Their mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. This action underscores their importance in treating bacterial infections and highlights the relevance of structural modifications to improve efficacy against resistant strains .
Q & A
Basic Research: What are the standard synthetic routes for preparing 4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide?
Methodological Answer:
The synthesis typically involves two key steps:
Preparation of the cyclopentylmethylamine intermediate :
- React 4-fluorobenzenesulfonyl chloride with [1-(thiophen-2-yl)cyclopentyl]methanamine (CAS: free base, see ).
- Use a Schlenk line under inert atmosphere (N₂/Ar) to avoid amine oxidation.
- Solvent: Dichloromethane (DCM) or THF; base: triethylamine (Et₃N) to neutralize HCl byproduct.
- Reaction time: 12–24 hours at 0–25°C.
Thiophene-cyclopentane coupling :
- Cyclopentane rings are functionalized via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst ().
- Key reagents: Thiophen-2-ylboronic acid, K₂CO₃ in DME/H₂O (3:1), refluxed at 80°C for 6 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
